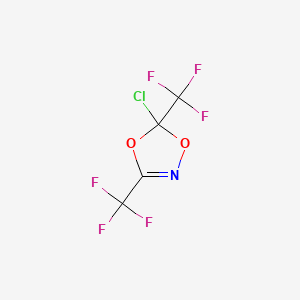
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole is a synthetic organic compound that belongs to the class of dioxazoles. These compounds are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of chloro and trifluoromethyl groups can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted precursor with a trifluoromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include bases, acids, oxidizing agents, reducing agents, and specific catalysts. The conditions would vary depending on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,3,4-thiadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,3-triazole
Comparison
Compared to these similar compounds, 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole might exhibit unique reactivity and properties due to the presence of the dioxazole ring
Properties
CAS No. |
82985-92-0 |
|---|---|
Molecular Formula |
C4ClF6NO2 |
Molecular Weight |
243.49 g/mol |
IUPAC Name |
5-chloro-3,5-bis(trifluoromethyl)-1,4,2-dioxazole |
InChI |
InChI=1S/C4ClF6NO2/c5-3(4(9,10)11)13-1(12-14-3)2(6,7)8 |
InChI Key |
VHUOWESJXSBVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(O1)(C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


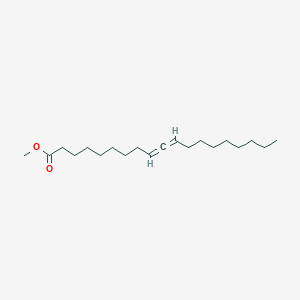
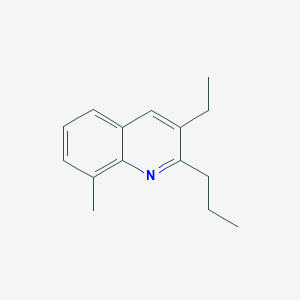
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
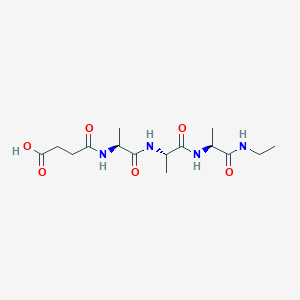

![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
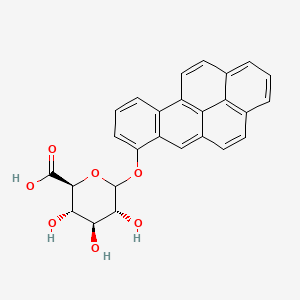
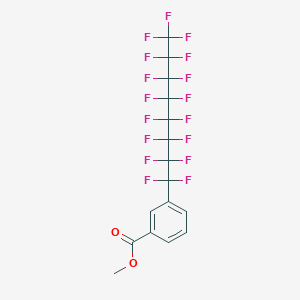
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
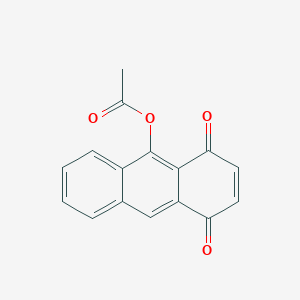

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
